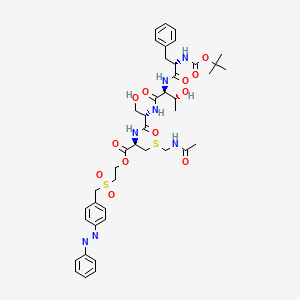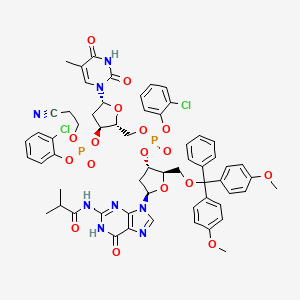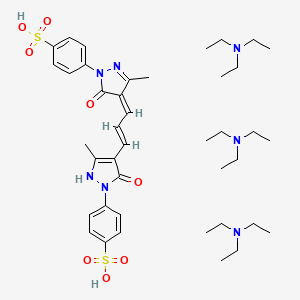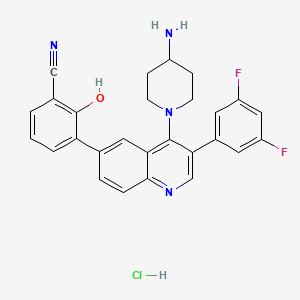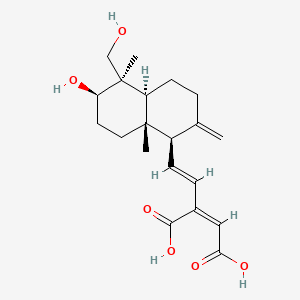
Pinselic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pinselic acid is a naturally occurring compound first isolated from the fungal strain Penicillium amarum in 1953 by Munekata . It belongs to the class of carboxyxanthones, which are known for their diverse biological and pharmacological activities . This compound has a unique structure characterized by a xanthone core with carboxylic acid functionality, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pinselic acid involves the cyclization of a linear polyketide chain followed by oxygenation at the reactive meso methylene position of the anthrone or anthranol to form a hydroperoxide intermediate . This intermediate undergoes rearrangement to produce the xanthone structure of this compound .
Industrial Production Methods: . Optimization of fermentation conditions, including pH, temperature, and nutrient supply, would be crucial for maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions: Pinselic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the xanthone core.
Substitution: Substitution reactions can introduce new functional groups onto the xanthone scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various xanthone derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Pinselic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of pinselic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell growth and metabolism . The exact molecular targets are still under investigation, but it is known to affect oxidative stress pathways and inflammatory responses .
Comparación Con Compuestos Similares
Pinselic acid can be compared with other carboxyxanthones, such as:
5,6-Dimethylxanthone-4-acetic acid (DMXAA): Known for its anti-tumor activity and has entered clinical trials.
Cassiollin: Another xanthone derivative with similar structural features but different biological activities.
Uniqueness: this compound is unique due to its specific structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
479-67-4 |
|---|---|
Fórmula molecular |
C15H10O6 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
2,8-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C15H10O6/c1-6-4-8(17)11-10(5-6)21-9-3-2-7(16)12(15(19)20)13(9)14(11)18/h2-5,16-17H,1H3,(H,19,20) |
Clave InChI |
ASAUXYYQDCDORO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


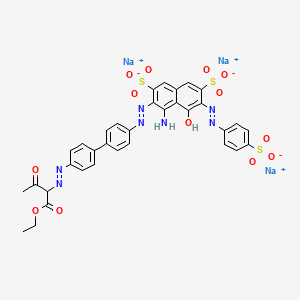
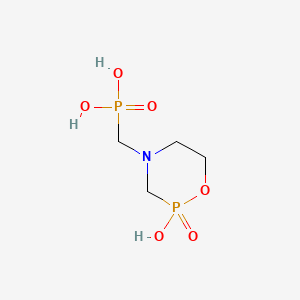
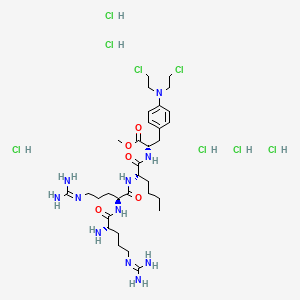
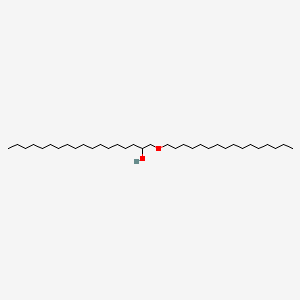
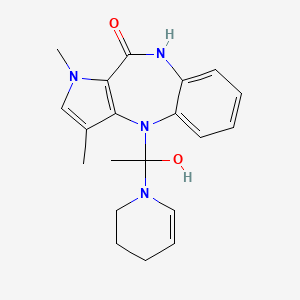
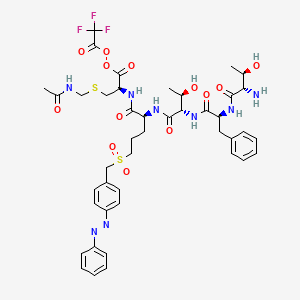
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
